molecular formula C22H22N4O B11219137 7-(4-methoxyphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-methoxyphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11219137
M. Wt: 358.4 g/mol
InChI Key: GQBOWLOEDRTNLB-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities, including antitumor and antimicrobial properties. The unique structure of this compound, which includes a pyrrolo[2,3-d]pyrimidine core, makes it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylamidine with a suitable enamine to form the pyrimidine ring . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be efficient for producing pyrimidine derivatives . This method can significantly reduce reaction times and improve yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

7-(4-methoxyphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit aurora kinase A and epidermal growth factor receptor kinase, which are involved in cell proliferation and survival . This dual inhibition can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-methoxyphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its dual inhibition of aurora kinase A and epidermal growth factor receptor kinase, which is not commonly observed in similar compounds . This dual activity makes it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H22N4O/c1-3-13-23-21-20-19(16-7-5-4-6-8-16)14-26(22(20)25-15-24-21)17-9-11-18(27-2)12-10-17/h4-12,14-15H,3,13H2,1-2H3,(H,23,24,25)

InChI Key

GQBOWLOEDRTNLB-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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